![molecular formula C11H8BrNO4 B1469152 1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1411513-97-7](/img/structure/B1469152.png)
1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
The compound “1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a bromofuran moiety, a pyridine ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromofuran and pyridine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of delocalized electrons. The carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The bromine atom in the bromofuran ring could potentially be replaced in a substitution reaction. The carboxylic acid group could undergo reactions typical for this functional group, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
The furan and pyridine rings present in the compound are common motifs in medicinal chemistry. They are often used in the design of pharmaceutical drugs due to their bioactivity. This compound could serve as a precursor for synthesizing new bioactive molecules that might exhibit antimicrobial, apoptotic, or antitumor activities .
Organic Electronics: Functional Materials
Compounds containing furan rings are known for their electronic properties, which make them suitable for use in organic electronics. This compound could be explored for its potential as a functional organic material in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Computational Chemistry: Molecular Modeling
The unique structure of this compound makes it an interesting candidate for computational chemistry studies. It can be used in molecular modeling to understand the interaction of drugs with biological targets or to predict the properties of new materials .
High Throughput Screening: Drug Discovery
This compound’s structure could be included in libraries of molecules used in high throughput screening. This process helps in identifying potential drug candidates by testing a large number of compounds for biological activity .
Chemical Biology: Probe Synthesis
Chemical biologists could use this compound to synthesize probes for understanding biological processes. These probes can help in tracking enzyme activities or signaling pathways within cells .
Synthetic Methodology: Building Blocks
Researchers in synthetic chemistry might use this compound as a building block for constructing more complex molecules. Its reactive sites allow for various chemical transformations, leading to the synthesis of a wide range of heterocyclic compounds .
Pharmacology: Drug Metabolism Studies
The compound could be used in pharmacological studies to understand drug metabolism. Its breakdown products and metabolites can provide insights into the metabolic pathways of similar drug molecules .
Material Science: Sensor Development
Due to the presence of the bromine atom, this compound could be utilized in the development of sensors. Brominated compounds are often used in sensing applications for detecting environmental pollutants or biological substances .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-9-3-2-8(17-9)6-13-5-7(11(15)16)1-4-10(13)14/h1-5H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCNEGJMGQNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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